tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate
CAS No.: 871727-12-7
Cat. No.: VC17334885
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 871727-12-7 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | tert-butyl N-(3-azabicyclo[3.1.0]hexan-6-ylmethyl)carbamate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9-7-4-12-5-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14) |
| Standard InChI Key | JXWGBEYMMHSBFU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1C2C1CNC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, tert-butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate, reflects its bicyclic scaffold. The 3-azabicyclo[3.1.0]hexane system consists of a six-membered ring with a bridge between carbons 1 and 3, incorporating a nitrogen atom at position 3 . The tert-butyl carbamate group (-OC(O)NHtBu) protects the secondary amine, enhancing stability during synthetic transformations . The methylene linker (-CH2-) bridges the bicyclic amine and carbamate, introducing conformational flexibility.
Key Structural Attributes:
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Molecular formula: (calculated for the free base).
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Stereochemistry: The bicyclo[3.1.0]hexane system introduces three stereocenters (positions 1, 5, and 6), though synthetic routes often yield racemic mixtures unless chiral auxiliaries or resolution techniques are employed .
Synthetic Methodologies
Carbamate Protection of Bicyclic Amines
A common approach involves introducing the tert-butyl carbamate group to a preformed 3-azabicyclo[3.1.0]hexan-6-ylmethylamine intermediate. For example, tert-butyl 3-azabicyclo[3.1.0]hex-6-ylcarbamate is synthesized via nucleophilic substitution or coupling reactions, as demonstrated in the following protocol :
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Reagents: 3-azabicyclo[3.1.0]hexan-6-ylmethylamine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA).
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Conditions: Stirred in dichloromethane (DCM) at 0°C to room temperature for 12–16 hours.
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Workup: Extraction with DCM, washing with brine, and purification via silica gel chromatography.
Key Reaction Optimization Insights
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Solvent Choice: Polar aprotic solvents like DMF or DCM favor carbamate formation .
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Temperature: Reactions typically proceed at 0°C to room temperature to minimize side reactions .
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Base Selection: Triethylamine or potassium carbonate effectively scavenge HCl generated during Boc protection .
Comparative Reaction Conditions Table
| Reaction Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Boc Protection | Boc₂O, TEA, DCM, 0°C → RT, 16h | 85% | |
| Coupling with Aryl Halides | CuI, N,N’-dimethylcyclohexane-1,2-diamine, 130°C | 58% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR:
Mass Spectrometry
Applications in Pharmaceutical Research
Intermediate for Kinase Inhibitors
The compound’s rigid bicyclic scaffold serves as a core structure in kinase inhibitors. For instance, derivatives bearing sulfonamide or pyridyl substituents exhibit potent activity against tyrosine kinases .
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Target Molecule: N-[4-(6-Amino-3-azabicyclo[3.1.0]hex-3-yl)phenyl]-4-methylbenzenesulfonamide.
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Synthesis: Reacting tert-butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate with 4-fluorophenyl sulfonamide under Ullmann coupling conditions (CuI, 130°C).
Antibiotic Development
Bicyclic carbamates are precursors to macrocyclic antibiotics targeting bacterial gyrase. Structural modifications at the methylene position enhance membrane permeability .
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